molecular formula C13H10Cl3N3O2 B12851450 Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate

Cat. No.: B12851450
M. Wt: 346.6 g/mol
InChI Key: VWORXZRUHNSPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is a complex organic compound that features a benzoate ester linked to a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets:

Biological Activity

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate, also known by its CAS number 1394347-61-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₂H₈Cl₃N₃O₂
  • Molecular Weight : 332.57 g/mol
  • CAS Number : 1394347-61-5

The compound features a chloro-substituted benzoic acid moiety linked to a dichloropyrimidine derivative, which contributes to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines, particularly those associated with hematological malignancies. For instance, a study demonstrated that the compound effectively inhibited the proliferation of CD19-positive B-cell malignancies when used in combination with chimeric antigen receptor (CAR) T-cell therapy .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and immune response modulation. It is believed to act as a selective inhibitor of Janus kinase (JAK), which plays a crucial role in cytokine signaling pathways that are often dysregulated in cancer .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with good bioavailability. Its metabolic pathway involves hepatic cytochrome P450 enzymes, which convert the compound into active metabolites that retain pharmacological activity while enhancing stability .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including leukemia and lymphoma cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
  • In Vivo Models :
    • Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The compound's anti-tumor efficacy was associated with increased apoptosis and decreased angiogenesis in tumor tissues .
  • Combination Therapies :
    • Research has explored the synergistic effects of combining this compound with other therapeutic agents, such as BTK inhibitors. The combination therapy demonstrated enhanced anti-tumor activity and improved survival rates in preclinical models of B-cell malignancies .

Summary of Findings

Study TypeKey Findings
In VitroDose-dependent inhibition of B-cell malignancies; lower IC50 than controls.
In VivoSignificant tumor growth reduction; increased apoptosis observed.
CombinationEnhanced efficacy when combined with BTK inhibitors; improved survival rates.

Properties

Molecular Formula

C13H10Cl3N3O2

Molecular Weight

346.6 g/mol

IUPAC Name

methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoate

InChI

InChI=1S/C13H10Cl3N3O2/c1-19(11-6-10(15)17-13(16)18-11)7-3-4-9(14)8(5-7)12(20)21-2/h3-6H,1-2H3

InChI Key

VWORXZRUHNSPOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)OC)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.